5-Methoxy-7-(trifluoromethyl)-1,2,3,4-tetrahydro-2,6-naphthyridine

LogP Lipophilicity Membrane permeability

Accelerate your CNS and kinase inhibitor programs with this uniquely dual-substituted 2,6-naphthyridine building block. Only this CAS 794461-83-9 scaffold offers both a 5-methoxy (electron-donating) and 7-trifluoromethyl (electron-withdrawing) pattern, delivering a +1.20 LogP enhancement over the demethoxy analog—critical for blood-brain barrier permeability. NLT 98% purity under ISO quality systems minimizes impurity-related batch failures in scale-up. Generic mono-substituted analogs cannot replicate its electronic profile; secure reproducible SAR and process robustness now.

Molecular Formula C10H11F3N2O
Molecular Weight 232.20 g/mol
CAS No. 794461-83-9
Cat. No. B11877349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy-7-(trifluoromethyl)-1,2,3,4-tetrahydro-2,6-naphthyridine
CAS794461-83-9
Molecular FormulaC10H11F3N2O
Molecular Weight232.20 g/mol
Structural Identifiers
SMILESCOC1=C2CCNCC2=CC(=N1)C(F)(F)F
InChIInChI=1S/C10H11F3N2O/c1-16-9-7-2-3-14-5-6(7)4-8(15-9)10(11,12)13/h4,14H,2-3,5H2,1H3
InChIKeyJGYNDJDEWPSXGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methoxy-7-(trifluoromethyl)-1,2,3,4-tetrahydro-2,6-naphthyridine (CAS 794461-83-9): A Differentiated Tetrahydro-2,6-naphthyridine Building Block for Pharmaceutical R&D


5-Methoxy-7-(trifluoromethyl)-1,2,3,4-tetrahydro-2,6-naphthyridine (CAS 794461-83-9, molecular formula C10H11F3N2O, molecular weight 232.20 g/mol) is a heterocyclic building block belonging to the 2,6-naphthyridine class . This compound features a unique dual substitution pattern: a 5-methoxy group (electron-donating) and a 7-trifluoromethyl group (electron-withdrawing) on the partially saturated tetrahydro-2,6-naphthyridine scaffold . It is marketed as a high-purity (NLT 98%) intermediate with ISO-certified quality systems suitable for pharmaceutical research and development .

Why 5-Methoxy-7-(trifluoromethyl)-1,2,3,4-tetrahydro-2,6-naphthyridine Cannot Be Simply Replaced by Other Tetrahydro-2,6-naphthyridine Analogs


The 2,6-naphthyridine scaffold exhibits diverse biological activities including anticancer, antimicrobial, and CNS effects, but substituent identity and position critically determine pharmacological outcome [1]. The target compound combines a methoxy group at C5 and a trifluoromethyl group at C7, creating a distinct electronic and steric profile that cannot be replicated by mono-substituted analogs (e.g., 7-(trifluoromethyl)-1,2,3,4-tetrahydro-2,6-naphthyridine, CAS 765298-22-4, which lacks the methoxy group) or by purchasing separate building blocks for multi-step synthesis. The 1.20 LogP unit difference between the target compound (LogP 2.08) and the demethoxy analog (LogP 0.88) demonstrates that even a single substituent change profoundly impacts physicochemical properties relevant to permeability and bioavailability . Substituting this compound with a generic analog risks altering reactivity, lipophilicity, and potential target engagement, undermining reproducible SAR exploration.

Quantitative Differentiation Evidence for 5-Methoxy-7-(trifluoromethyl)-1,2,3,4-tetrahydro-2,6-naphthyridine (CAS 794461-83-9) Against Closest Analogs


Lipophilicity Enhancement: Computed LogP 2.08 vs. 0.88 for Demethoxy Analog

The computed partition coefficient (LogP) of the target compound is 2.08350, compared to 0.88 for the demethoxy analog 7-(trifluoromethyl)-1,2,3,4-tetrahydro-2,6-naphthyridine (CAS 765298-22-4), as reported by the same computational source (ChemSrc) . This difference of +1.20 LogP units corresponds to approximately a 16-fold increase in lipophilicity, which is expected to enhance passive membrane permeability and intracellular accumulation.

LogP Lipophilicity Membrane permeability

Purity Benchmarking: NLT 98% Guaranteed vs. 95% Typical for Comparator Intermediates

The target compound is supplied with a guaranteed minimum purity of NLT 98% under ISO-certified quality systems (MolCore) . In contrast, the demethoxy analog 7-(trifluoromethyl)-1,2,3,4-tetrahydro-2,6-naphthyridine (CAS 765298-22-4) is listed at 95% purity by some commercial suppliers (Molbase) [1]. This absolute purity difference of at least 3 percentage points represents a meaningful reduction in total impurities, which can significantly impact the yield and reproducibility of subsequent synthetic steps.

Purity Quality control Procurement specification

Structural Uniqueness: Simultaneous Methoxy and Trifluoromethyl Substitution Pattern

The target compound features a 5-methoxy (electron-donating) and a 7-trifluoromethyl (electron-withdrawing) group on the tetrahydro-2,6-naphthyridine scaffold . The closest commercially available analogs are mono-substituted: 7-(trifluoromethyl)-1,2,3,4-tetrahydro-2,6-naphthyridine (CAS 765298-22-4) lacks the methoxy group , and 1,2,3,4-tetrahydro-5-methoxy-2,6-naphthyridine (CAS 1060816-48-9) lacks the trifluoromethyl group . No analog with both substituents at these positions is listed in major chemical catalogs, making this compound a unique building block for generating SAR data around dual substitution effects.

Substitution pattern Structure-activity relationship Scaffold diversification

Polar Surface Area (PSA): 34.15 Ų vs. 24.92 Ų Indicates Enhanced Hydrogen Bonding Capacity

The computed Polar Surface Area (PSA) of the target compound is 34.15 Ų, compared to 24.92 Ų for the demethoxy analog . The additional 9.23 Ų contributed by the methoxy oxygen increases hydrogen bonding capacity, which can improve aqueous solubility while maintaining a PSA below the 60 Ų threshold associated with poor oral absorption. This balance is favorable for achieving both solubility and permeability.

PSA Drug-likeness Absorption

Scaffold Biological Versatility: 2,6-Naphthyridine Core with Documented Multi-target Activity

The 2,6-naphthyridine scaffold has been independently validated across multiple therapeutic areas. A 2023 review by Wójcicka documents 2,6-naphthyridine derivatives exhibiting anticancer activity (e.g., CK2 inhibitors with nanomolar potency), antimicrobial effects, and CNS modulation (e.g., histamine H3 antagonism with serotonin reuptake inhibition) [1]. While the target compound itself has not been individually profiled against all these targets, the proven scaffold promiscuity—when combined with its optimized dual substitution—provides a structurally advantaged starting point for hit discovery across these disease areas.

2,6-Naphthyridine Biological activity Kinase inhibition CNS activity

Optimal Research and Procurement Scenarios for 5-Methoxy-7-(trifluoromethyl)-1,2,3,4-tetrahydro-2,6-naphthyridine (CAS 794461-83-9)


CNS-Penetrant Lead Optimization Programs

The +1.20 LogP enhancement over the demethoxy analog positions this compound as a superior starting point for CNS drug discovery, where higher lipophilicity often correlates with improved blood-brain barrier penetration . Medicinal chemists can use this building block to generate focused libraries targeting neurological disorders without needing to separately install a methoxy group for permeability tuning.

Kinase Inhibitor Scaffold Diversification

Given the documented kinase inhibitory activity of 2,6-naphthyridine derivatives, including CK2 and PKC isozymes [1], this dual-substituted scaffold is well-suited for creating ATP-competitive inhibitor libraries. The electron-withdrawing trifluoromethyl group can engage key hinge-binding residues while the methoxy group modulates selectivity.

High-Reproducibility Process Chemistry and Scale-Up

The NLT 98% purity with ISO certification makes this compound a reliable intermediate for process optimization campaigns. The 3% purity advantage over commonly available analogs reduces impurity-related batch failures, making it particularly valuable for kilo-scale synthesis and technology transfer to CROs/CDMOs.

Anticancer SAR Exploration Using a Privileged Scaffold

The 2,6-naphthyridine core has demonstrated anticancer activity through multiple mechanisms (e.g., CK2 inhibition) [1]. The unique dual substitution pattern of this compound provides an underexplored chemical space for developing novel anticancer agents with potentially improved potency and reduced resistance compared to mono-substituted analogs.

Quote Request

Request a Quote for 5-Methoxy-7-(trifluoromethyl)-1,2,3,4-tetrahydro-2,6-naphthyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.